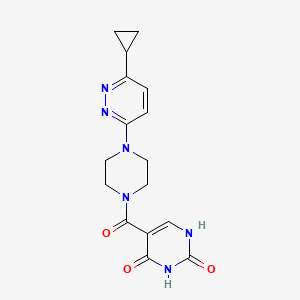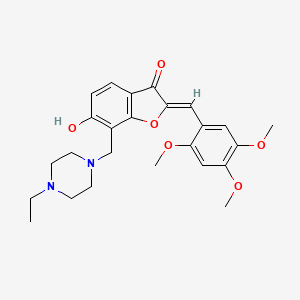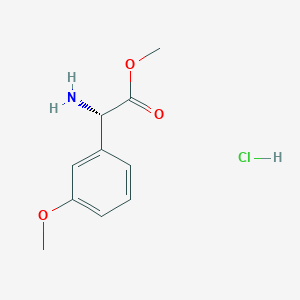![molecular formula C21H16N2O2 B2586069 (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide CAS No. 313234-13-8](/img/structure/B2586069.png)
(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide” is a derivative of chromone carboxamide . Chromone carboxamides are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties .
Synthesis Analysis
The synthesis of chromone carboxamide derivatives, including “this compound”, involves the preparation of a series of chromone carboxamides bearing diverse amide side chains . The specific synthesis process for “this compound” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of chromone carboxamides, including “this compound”, is characterized by the presence of a chromone nucleus (R 1) and an amide side chain (R 2) . The specific molecular structure of “this compound” is not detailed in the available literature.Physical And Chemical Properties Analysis
The physico-chemical properties of chromone carboxamides, including “this compound”, are in accordance with the general requirements of the drug development process . The specific physical and chemical properties of “this compound” are not detailed in the available literature.作用机制
The mechanism of action of BTCC is not fully understood. However, it has been suggested that BTCC exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BTCC has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
BTCC has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cancer cells, indicating its antioxidant activity. BTCC has also been shown to increase the activities of superoxide dismutase (SOD) and catalase (CAT), which are important antioxidant enzymes. In addition, BTCC has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the major advantages of BTCC is its potent antitumor activity against various cancer cell lines. BTCC is also relatively easy to synthesize and purify, making it a suitable candidate for further studies. However, one of the limitations of BTCC is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action of BTCC and its potential side effects.
未来方向
There are several future directions for the research on BTCC. One of the areas of interest is the development of BTCC-based fluorescent probes for the detection of metal ions. BTCC can also be further explored as a potential catalyst in organic reactions. In addition, further studies are needed to investigate the potential use of BTCC as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide, or BTCC, is a heterocyclic organic compound that has shown promising potential in various fields, including medicinal chemistry, material science, and catalysis. BTCC exhibits potent antitumor, anti-inflammatory, and antioxidant activities, and has been shown to inhibit the growth of various cancer cell lines. However, further studies are needed to fully understand the mechanism of action of BTCC and its potential applications in various fields.
合成方法
BTCC can be synthesized by the condensation reaction between o-toluidine and 2-amino-3-formylchromene in the presence of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form BTCC. The purity and yield of BTCC can be improved by recrystallization from a suitable solvent.
科学研究应用
BTCC has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. In addition, BTCC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BTCC has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
属性
IUPAC Name |
3-(2-methylphenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-13-6-2-5-9-18(13)23-21-17(20(22)24)12-16-15-8-4-3-7-14(15)10-11-19(16)25-21/h2-12H,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIBMWOWGRQTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)
![3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2585988.png)
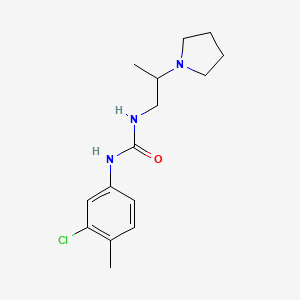
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2585991.png)
![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2585995.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)
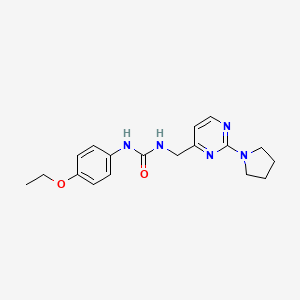
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)
![2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2586001.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2586002.png)
